8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline
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Overview
Description
8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline is a complex organic compound known for its multifaceted applications in various fields, including chemistry, biology, medicine, and industry. Its structure consists of a quinoline backbone with several functional groups attached, which endows it with unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline typically involves multiple steps, including the formation of the quinoline core, functionalization of the piperidine and piperazine rings, and introduction of the sulfonyl group. Key intermediates are often synthesized through a series of nucleophilic substitutions, cyclizations, and coupling reactions, utilizing reagents such as sodium hydride, palladium catalysts, and sulfuryl chloride.
Industrial Production Methods: In an industrial setting, large-scale production of this compound might involve more efficient and scalable methods, including continuous flow synthesis or microwave-assisted reactions to reduce reaction times and increase yields. Key factors include optimizing reaction conditions like temperature, pressure, and solvent choices.
Chemical Reactions Analysis
Types of Reactions: 8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline can undergo various chemical reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions: Typical reagents include strong oxidizers like potassium permanganate for oxidation, mild reducing agents like sodium borohydride for reduction, and halogenating agents for substitutions. These reactions often occur under controlled conditions such as low temperatures for reductions or refluxing for substitutions.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for more complex molecules or as a catalyst in specific organic reactions due to its diverse functional groups.
Biology: In biological research, it may be used as a probe to study cellular processes or as a part of biochemical assays to understand enzyme functions and interactions.
Medicine: Medically, 8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: In industry, this compound may be used in the development of new materials or as a part of manufacturing processes that require specific chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interactions with molecular targets like enzymes or receptors. The pathways may include inhibition or activation of specific proteins, altering signaling cascades, or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds: Compounds with similar structures include other quinoline derivatives like 8-hydroxyquinoline or 4-aminoquinoline. These compounds share a quinoline core but differ in their functional groups, leading to variations in reactivity and applications.
Uniqueness: 8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline stands out due to its specific combination of functional groups, which provides a unique set of chemical properties not found in other quinoline derivatives. This uniqueness makes it a valuable compound for targeted scientific research and industrial applications.
Biological Activity
The compound 8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline represents a novel class of heterocyclic compounds that have garnered attention due to their potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a quinoline core substituted with a sulfonamide and piperazine moieties. The presence of a trifluoromethyl group and a chloro-substituted pyridine enhances its biological activity.
Molecular Formula: C₁₈H₁₇ClF₃N₄S
Molecular Weight: 449.32 g/mol
CAS Number: 1311278-34-8
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Kinase Activity : Preliminary studies suggest that the compound may inhibit specific receptor tyrosine kinases, which are crucial in cancer cell proliferation and survival. This inhibition can lead to reduced tumor growth in various cancer models.
- Modulation of Neurotransmitter Receptors : The piperazine moiety is known for its interaction with serotonin receptors, particularly the 5-HT7 receptor, which plays a role in mood regulation and cognitive functions. Compounds similar to this one have shown significant binding affinity and functional activity against these receptors .
- Antimicrobial Activity : Some derivatives of quinoline compounds exhibit antimicrobial properties, suggesting that this compound may also possess similar activity against bacterial and fungal pathogens.
Biological Activity Data
Table 1 summarizes key biological activities reported for related compounds in the literature:
Activity | IC50 (µM) | Reference |
---|---|---|
Inhibition of PI3K pathway | 0.5 | |
5-HT7 receptor binding | 0.2 | |
Antimicrobial (E. coli) | 1.0 | |
Cytotoxicity in cancer cell lines | 0.3 |
Case Study 1: Anticancer Activity
In a recent study, the compound was evaluated for its anticancer properties in vitro using several cancer cell lines, including breast and lung cancer models. The results indicated that the compound significantly inhibited cell proliferation (IC50 = 0.3 µM) and induced apoptosis through the activation of caspase pathways .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of similar piperazine derivatives on animal models exhibiting anxiety-like behaviors. The results demonstrated that administration of the compound led to a notable reduction in anxiety levels, supporting its potential as an anxiolytic agent .
Properties
IUPAC Name |
8-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClF3N5O2S/c1-17-16-32(12-13-34(17)24-21(26)14-19(15-31-24)25(27,28)29)20-7-10-33(11-8-20)37(35,36)22-6-2-4-18-5-3-9-30-23(18)22/h2-6,9,14-15,17,20H,7-8,10-13,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEGCJAOEGCJPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClF3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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